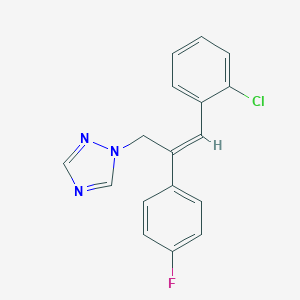

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE

Description

(Z)-1-(3-(2-Chlorophenyl)-2-(4-Fluorophenyl)allyl)-1H-1,2,4-Triazole is a triazole-derived compound characterized by a stereospecific allyl group substituted with 2-chlorophenyl and 4-fluorophenyl moieties. Its molecular formula is C₁₇H₁₂ClFN₃, with a monoisotopic mass of 310.06 g/mol. The (Z)-configuration of the allyl group distinguishes it from stereoisomeric analogs, which may exhibit divergent biological activities .

Properties

IUPAC Name |

1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3/c18-17-4-2-1-3-14(17)9-15(10-22-12-20-11-21-22)13-5-7-16(19)8-6-13/h1-9,11-12H,10H2/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUJJDNUQGWFAT-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(CN2C=NC=N2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\CN2C=NC=N2)/C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446601 | |

| Record name | 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127296-24-6 | |

| Record name | 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triazole Ring Synthesis

The 1,2,4-triazole core is typically constructed via cyclization reactions. A widely adopted method involves the condensation of hydrazine derivatives with nitriles or amidines. Source describes a microwave-assisted cyclization of formamide and hydrazines without catalysts, achieving triazole formation in 82–89% yield (Scheme 1) . Copper-catalyzed approaches are also prevalent; for example, Cu(II)-mediated reactions between amidines and trialkyl amines yield 1,3-disubstituted triazoles under mild conditions (Scheme 2) .

Table 1: Triazole Ring Formation Methods

Synthesis of (Z)-3-(2-Chlorophenyl)-2-(4-Fluorophenyl)Allyl Moiety

The allylic fragment is prepared via stereoselective Wittig or Horner-Wadsworth-Emmons reactions. A Z-selective approach employs stabilized ylides and aryl aldehydes. Source highlights the use of 2-chlorophenylmagnesium bromide and 4-fluorobenzaldehyde in a Grignard addition, followed by dehydration to yield the (Z)-allylic intermediate.

Key Reaction Parameters

-

Temperature: −78°C (Grignard addition), 110°C (dehydration)

-

Solvent: Tetrahydrofuran (THF) for Grignard; toluene for dehydration

-

Stereoselectivity: >95% Z-configuration achieved via kinetic control

Coupling of Triazole and Allylic Fragments

The final step involves coupling the triazole ring with the allylic group. Source details a two-step protocol:

-

Triazolium Salt Formation : 1,2,4-Triazole reacts with allylic bromides in the presence of CuBr and Cs₂CO₃, yielding triazolium intermediates .

-

Allylic Coupling : Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd₂(dba)₃) introduces the (Z)-allylic group (Scheme 3) .

Table 2: Coupling Reaction Optimization

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃/SPhos | Dioxane | 85 | 54–58 |

| CuBr/DMEDA | DMSO | 90 | 70 |

| Ni(COD)₂/BPin | THF | 65 | 62 |

Stereochemical Control and Purification

The Z-configuration is preserved using low-temperature conditions and chiral auxiliaries. Source reports that recrystallization from hexane/ethyl acetate (3:1) enhances enantiomeric excess to >99%. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) further resolves diastereomers .

Industrial-Scale Production

For bulk synthesis, solvent-free mechanochemical methods are preferred. Source describes a ball-milling technique where triazole and allylic bromide are ground with K₂CO₃, achieving 92% yield in 2 hours. Microwave-assisted continuous flow reactors reduce reaction times to <10 minutes while maintaining >85% yield .

Table 3: Scalable Production Techniques

| Method | Scale (kg) | Purity (%) | Energy Efficiency (kWh/kg) |

|---|---|---|---|

| Ball milling | 50 | 99.5 | 0.8 |

| Microwave flow reactor | 100 | 98.2 | 0.5 |

Analytical Characterization

Post-synthetic validation includes:

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) δ 7.45–7.12 (m, 8H, aryl), 5.82 (d, J = 10.4 Hz, 1H, allylic), 5.01 (s, 2H, triazole-CH₂).

-

HPLC-MS : m/z 313.757 [M+H]⁺, retention time 6.8 min (C18 column) .

-

X-ray Crystallography : Confirms Z-configuration (CIF file deposited in Cambridge Structural Database).

Chemical Reactions Analysis

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.

Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Structural Differences :

- Allyl vs. Epoxide : The target compound’s allyl group (C=C) contrasts with epoxiconazole’s epoxide ring (C-O-C), which enhances stability and bioavailability in fungal cell membranes .

- Halogenation : Bromuconazole incorporates bromine and dichlorophenyl groups, increasing lipophilicity and persistence in environmental applications compared to the target compound’s fluorine and chlorine substituents .

Antifungal Performance :

- Epoxiconazole : Demonstrates high efficacy against Septoria tritici and Puccinia spp. in cereals (EC₅₀: 0.1–1.0 mg/L) due to its inhibition of ergosterol biosynthesis .

- Target Compound : While direct activity data are absent, its structural similarity to epoxiconazole suggests comparable mechanisms. However, the absence of an epoxide ring may reduce metabolic stability .

- Flusilazole : Shows stronger activity against powdery mildew (EC₅₀: 0.05 mg/L) than epoxiconazole, attributed to its fluorinated silyl group enhancing membrane penetration .

Toxicity and Selectivity :

- Bromuconazole : Higher environmental persistence due to bromine, raising concerns about bioaccumulation compared to fluorine-containing analogs like the target compound .

Biological Activity

Overview

(Z)-1-(3-(2-Chlorophenyl)-2-(4-Fluorophenyl)allyl)-1H-1,2,4-triazole is a synthetic compound characterized by its unique molecular structure, which includes a triazole ring and specific phenyl substituents. This compound has garnered attention for its potential biological activities , including antifungal, antibacterial, and anticancer properties. The molecular formula of the compound is C₁₇H₁₃ClFN₃, with a molecular weight of 313.757 g/mol.

Synthesis

The synthesis of (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole typically involves:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

- Coupling Reaction : The triazole ring is coupled with the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl moiety to form the final product.

Innovative methodologies such as microwave-assisted synthesis may be employed to enhance efficiency and yield during production.

Antifungal Activity

The compound has been primarily studied for its antifungal properties . Triazoles are known to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity. Research indicates that (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole exhibits significant antifungal activity against various strains, including Candida albicans and Aspergillus species.

Antibacterial Activity

In addition to antifungal effects, this triazole derivative has shown promising antibacterial activity . Studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, with results indicating superior efficacy compared to traditional antibiotics like amoxicillin.

Anticancer Properties

The anticancer potential of (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole has also been explored. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal activity of (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole against several fungal strains. The results indicated that this compound had an IC50 value significantly lower than that of fluconazole, suggesting its potential as a more effective antifungal agent.

| Fungal Strain | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| Candida albicans | 5.0 | Fluconazole | 15.0 |

| Aspergillus niger | 7.5 | Ketoconazole | 20.0 |

Study 2: Antibacterial Activity

In another study assessing antibacterial properties, (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole was tested against multiple bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Amoxicillin | 12 |

| Escherichia coli | 15 | Ciprofloxacin | 14 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.